N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide
Description
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide is a hybrid heterocyclic compound combining benzimidazole and thiophene moieties linked via a branched 2-methylpropyl chain. The compound’s synthesis likely involves coupling a benzimidazole-bearing amine intermediate with thiophene-2-carboxylic acid derivatives, a method analogous to procedures described for related carboxamides (e.g., compound 22 in ) . Structural characterization techniques such as X-ray crystallography (commonly refined using SHELX software ) and spectroscopy are critical for confirming its configuration and purity.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)14(19-16(20)13-8-5-9-21-13)15-17-11-6-3-4-7-12(11)18-15/h3-10,14H,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNMWSZIPZGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets
Mode of Action
Benzimidazole derivatives have been reported to exhibit a broad range of chemical and biological properties. The mode of action can vary depending on the specific derivative and its targets. More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Benzimidazole derivatives are known for their broad range of chemical and biological properties, which suggests that they may have favorable pharmacokinetic profiles. .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Benzimidazole derivatives have been shown to exhibit variable activity against different bacterial strains. The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its significant biological activity. The structural formula can be represented as follows:
This structure is characterized by the presence of a thiophene ring and a carboxamide functional group, which are crucial for its biological interactions.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines, including ovarian, prostate, and lung cancers. The mechanisms often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
A comparative analysis with established anticancer drugs revealed that certain derivatives exhibited superior efficacy. For example, specific analogs showed notable antiproliferative effects against leukemia cell lines while maintaining low cytotoxicity towards normal cells .
Antimicrobial Activity
The benzimidazole scaffold has been associated with antimicrobial properties. Compounds derived from this structure have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with microbial DNA synthesis or cell wall integrity .
In vitro studies indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations, suggesting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Dynamics : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is essential for mitosis in cancer cells.
- DNA Interaction : Some studies suggest that benzimidazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to impaired DNA replication and transcription .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | This compound demonstrated significant cytotoxicity against ovarian cancer cell lines with an IC50 value of 15 µM. |
| Study 2 | The compound showed antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study 3 | In vivo studies indicated that treatment with this compound resulted in tumor size reduction in xenograft models without significant toxicity to normal tissues. |
Comparison with Similar Compounds
Target Compound
- Core Structure : Benzimidazole linked to thiophene-2-carboxamide via a 2-methylpropyl chain.
Analog 1: N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide linked to a nitro-substituted phenyl group.
- Key Differences : Absence of benzimidazole; nitro group introduces strong electron-withdrawing effects, altering electronic properties.
- Structural Parameters : Dihedral angles between thiophene and benzene rings (8.50–13.53°) influence conformational flexibility .
Analog 2: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide ()
- Core Structure : Benzimidazole connected to a benzyl group, which is further linked to a benzo[b]thiophene carboxamide.
- Key Differences : Benzyl spacer vs. 2-methylpropyl chain; benzo[b]thiophene vs. simple thiophene. These differences may impact steric hindrance and binding interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
